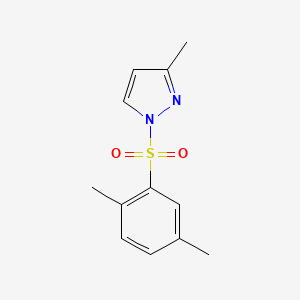

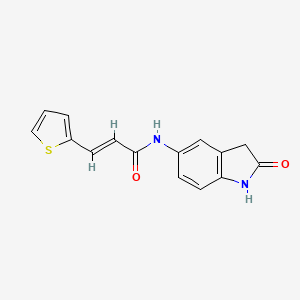

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “this compound”, pyrazoles can generally be synthesized through a variety of methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo N-arylation with aryl halides in the presence of copper powder .Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. A study by Chetouani et al. (2005) demonstrated that bipyrazole compounds showed significant inhibition efficiency against the corrosion of pure iron in an acidic solution. This suggests that compounds like "1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole" could potentially be investigated for their corrosion inhibitory properties, leveraging their pyrazole moiety to protect metals in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Anti-inflammatory and Analgesic Activities

The synthesis and biological evaluation of pyrazolone derivatives have indicated their potential in exhibiting anti-inflammatory and analgesic activities. A study conducted by Eweas et al. (2015) synthesized novel pyrazolone derivatives and assessed their in vivo activities, demonstrating their effectiveness as analgesic and anti-inflammatory agents. This implies that compounds structurally related to "this compound" could be explored for their potential therapeutic applications (Eweas, El-Nezhawy, Abdel-Rahman, & Baiuomy, 2015).

Antitumor Agents

Sulfonamide 1,2,3-triazole derivatives have been synthesized and evaluated for their antitumor properties. A study by Elgogary et al. (2020) highlighted the synthesis of a novel series of these compounds, demonstrating significant anticancer activity against certain cancer cell lines. This research suggests that the sulfonyl and pyrazole components of "this compound" may offer a foundation for developing new antitumor agents (Elgogary, Khidre, & El-Telbani, 2020).

Drug Synthesis Intermediates

Compounds featuring sulfonyl and pyrazole groups are valuable intermediates in the synthesis of various pharmaceuticals. Gilbile et al. (2017) discussed the synthesis of a key intermediate used in the production of Dexlansoprazole, demonstrating the importance of such compounds in drug development processes. This illustrates the potential utility of "this compound" in the synthesis of drugs targeting gastric acid-related diseases (Gilbile, Bhavani, & Vyas, 2017).

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-3-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-9-4-5-10(2)12(8-9)17(15,16)14-7-6-11(3)13-14/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSDBOYBHBYFBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2367206.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2367207.png)

![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)

![Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2367211.png)

![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)

![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)